molecular formula C40H54N4O2 B14161888 16-Demethoxycarbonyltetrahydrosecamine CAS No. 88607-50-5

16-Demethoxycarbonyltetrahydrosecamine

Cat. No.: B14161888
CAS No.: 88607-50-5
M. Wt: 622.9 g/mol
InChI Key: BUISMSVVWUALDB-UHFFFAOYSA-N
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Description

16-Demethoxycarbonyltetrahydrosecamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is part of a broader class of alkaloids, which are naturally occurring chemical compounds containing basic nitrogen atoms. Alkaloids are known for their wide range of pharmacological effects and are often used in medicine and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Demethoxycarbonyltetrahydrosecamine typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclization reactions: These are used to form the core structure of the compound.

    Functional group modifications: Various functional groups are added or modified to achieve the desired chemical structure.

    Purification steps: Techniques such as chromatography are employed to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

16-Demethoxycarbonyltetrahydrosecamine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

16-Demethoxycarbonyltetrahydrosecamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 16-Demethoxycarbonyltetrahydrosecamine involves its interaction with specific molecular targets within cells. These targets may include:

    Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, altering cell signaling and function.

    Pathways: The compound can influence various biochemical pathways, leading to changes in cellular activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 16-Hydroxytetrahydrosecamine
  • Usambarensine
  • 4′,5′,6′,17-Tetrahydro-usambarensine-N-oxide
  • 6,7-Seco-angustilobine

Uniqueness

16-Demethoxycarbonyltetrahydrosecamine is unique due to its specific structural features and the presence of certain functional groups that confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.

Properties

CAS No.

88607-50-5

Molecular Formula

C40H54N4O2

Molecular Weight

622.9 g/mol

IUPAC Name

methyl 10-[2-(3-ethylpiperidin-1-yl)ethyl]-6-[3-[2-(3-ethylpiperidin-1-yl)ethyl]-1H-indol-2-yl]-8,9-dihydro-7H-pyrido[1,2-a]indole-6-carboxylate

InChI

InChI=1S/C40H54N4O2/c1-4-29-13-11-23-42(27-29)25-20-33-32-16-7-9-18-36(32)44-37(33)19-10-22-40(44,39(45)46-3)38-34(31-15-6-8-17-35(31)41-38)21-26-43-24-12-14-30(5-2)28-43/h6-9,15-18,29-30,41H,4-5,10-14,19-28H2,1-3H3

InChI Key

BUISMSVVWUALDB-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCN(C1)CCC2=C3CCCC(N3C4=CC=CC=C42)(C5=C(C6=CC=CC=C6N5)CCN7CCCC(C7)CC)C(=O)OC

Origin of Product

United States

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